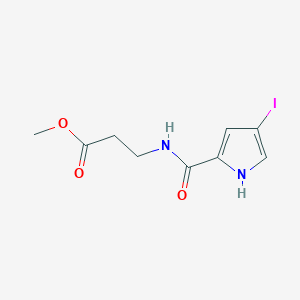
Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate: is a chemical compound with the molecular formula C9H11IN2O3 and a molecular weight of 322.1 g/mol . This compound is known for its unique reactivity and selectivity, making it a valuable building block in advanced research and various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The high-purity (Min. 95%) chemical compound is available for purchase from various suppliers, indicating its industrial relevance .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison: Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate stands out due to its unique combination of reactivity and selectivity. While similar compounds like 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde and Methyl 4-iodo-1H-pyrrole-2-carboxylate share some structural features, they differ in their functional groups and overall reactivity. This uniqueness makes this compound particularly valuable in specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H11IN2O3 |
|---|---|
Molekulargewicht |
322.10 g/mol |
IUPAC-Name |
methyl 3-[(4-iodo-1H-pyrrole-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C9H11IN2O3/c1-15-8(13)2-3-11-9(14)7-4-6(10)5-12-7/h4-5,12H,2-3H2,1H3,(H,11,14) |
InChI-Schlüssel |
MTOVMZHIIBGOFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCNC(=O)C1=CC(=CN1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


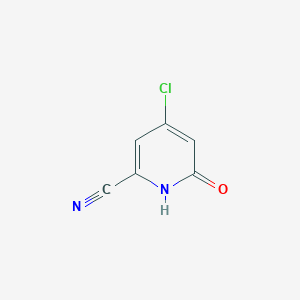
![6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11788460.png)
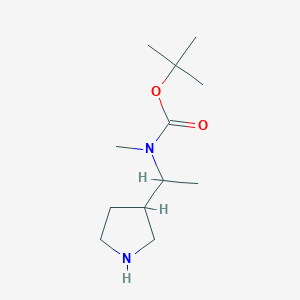
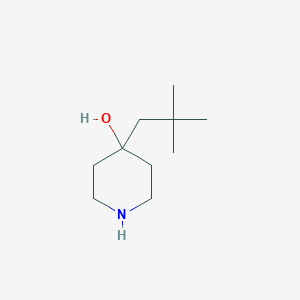

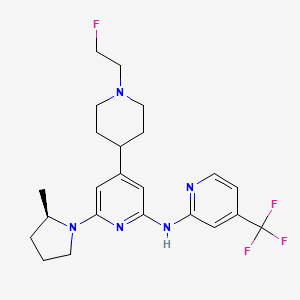
![5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)



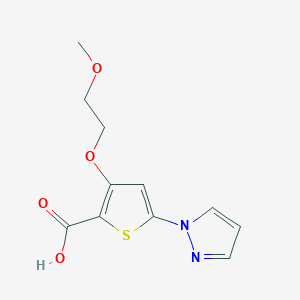
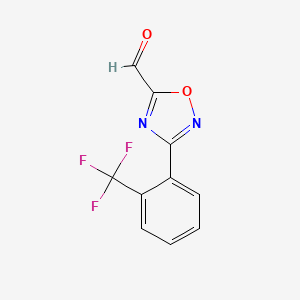
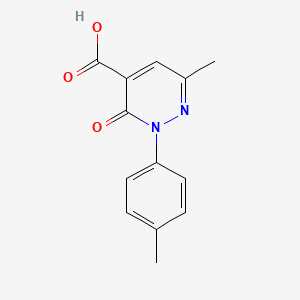
![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
